NH-bis(PEG3-t-butyl ester)

PROTAC Linker optimization Targeted protein degradation

NH-bis(PEG3-t-butyl ester) is a polyethylene glycol (PEG)-based linker featuring a central secondary amine core symmetrically flanked by two PEG3 arms terminated with acid-labile tert-butyl (t-butyl) ester protecting groups. This compound (C26H51NO10, MW 537.7) is a member of the amino-PEG linker class, widely employed in bioconjugation, drug delivery, and the assembly of proteolysis-targeting chimeras (PROTACs).

Molecular Formula C26H51NO10
Molecular Weight 537.69
CAS No. 1814901-03-5
Cat. No. B609561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNH-bis(PEG3-t-butyl ester)
CAS1814901-03-5
SynonymsNH-bis(PEG3-t-butyl ester)
Molecular FormulaC26H51NO10
Molecular Weight537.69
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCNCCOCCOCCOCCC(=O)OC(C)(C)C
InChIInChI=1S/C26H51NO10/c1-25(2,3)36-23(28)7-11-30-15-19-34-21-17-32-13-9-27-10-14-33-18-22-35-20-16-31-12-8-24(29)37-26(4,5)6/h27H,7-22H2,1-6H3
InChIKeyJZUKFOGFKFISJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NH-bis(PEG3-t-butyl ester) (CAS 1814901-03-5): A PEG3-Based Bifunctional Linker for Controlled Conjugation and PROTAC Synthesis


NH-bis(PEG3-t-butyl ester) is a polyethylene glycol (PEG)-based linker featuring a central secondary amine core symmetrically flanked by two PEG3 arms terminated with acid-labile tert-butyl (t-butyl) ester protecting groups . This compound (C26H51NO10, MW 537.7) is a member of the amino-PEG linker class, widely employed in bioconjugation, drug delivery, and the assembly of proteolysis-targeting chimeras (PROTACs) .

Why PEG Linker Selection Requires Precise Control Over Spacer Length, Functional Group Reactivity, and Physicochemical Properties


PEG linkers are not interchangeable commodities; even minor variations in ethylene glycol repeat number, terminal protecting groups, or molecular architecture significantly alter aqueous solubility, linker flexibility, and the effective molarity of conjugated ligands [1]. Substituting NH-bis(PEG3-t-butyl ester) with a structurally analogous linker without verifying the PEG unit count, protecting group chemistry, and resulting logP can compromise the solubility, bioconjugation efficiency, and biological activity of the final conjugate, particularly in PROTAC development where linker length and flexibility directly modulate ternary complex formation and target protein degradation [2].

Quantitative Differentiation of NH-bis(PEG3-t-butyl ester) vs. Structurally Analogous PEG Linkers


PEG3 Spacer Length Balances Flexibility and Conformational Restriction for Optimal PROTAC Ternary Complex Formation

NH-bis(PEG3-t-butyl ester) contains three ethylene glycol repeat units per arm. Literature indicates that PEG linkers with 4–8 ethylene glycol units provide a balance between flexibility and stability, with shorter homologues imposing greater conformational restriction [1]. While direct head-to-head activity data between PEG3-, PEG2-, and PEG4-containing PROTACs are not available, class-level inference suggests that the PEG3 spacer of this compound positions it within a therapeutically relevant length window—shorter than the commonly used PEG4 linker, which may confer enhanced binding cooperativity in certain ternary complex geometries.

PROTAC Linker optimization Targeted protein degradation

Computed logP of 0.5 Confers Balanced Aqueous Solubility and Membrane Permeability

NH-bis(PEG3-t-butyl ester) has a computed XLogP3-AA value of 0.5 [1]. In cross-study comparison, NH-bis(PEG3-Boc) (CAS 2055024-51-4) exhibits a logP of 0.3 [2], and NH-bis(PEG4-Boc) (CAS 2182601-75-6) has a logP of 0.2 [3]. The intermediate logP of NH-bis(PEG3-t-butyl ester) suggests a favorable balance between aqueous solubility and passive membrane diffusion, which is critical for intracellular delivery of PROTACs and other conjugates.

Lipophilicity PROTAC Drug delivery

Dual t-Butyl Ester Protecting Groups Enable Orthogonal, Acid-Triggered Deprotection for Stepwise Conjugation

NH-bis(PEG3-t-butyl ester) contains two t-butyl ester groups that are selectively cleaved under mild acidic conditions (e.g., TFA) to reveal reactive carboxylic acids . In contrast, NH-bis(PEG3-Boc) (CAS 2055024-51-4) features Boc-protected amines that deprotect under similar acidic conditions but release a different functional group (amine) [1]. This orthogonal protecting group strategy allows for sequential deprotection and conjugation without affecting the central amine core, enabling the construction of complex, multifunctional bioconjugates.

Bioconjugation Orthogonal protection PROTAC synthesis

High Purity (>98%) and Validated Solubility in Multiple Solvents Ensure Reproducible Experimental Outcomes

Multiple vendors report purity of ≥98% for NH-bis(PEG3-t-butyl ester) [1]. The compound is soluble in water, DMSO, DCM, and DMF, facilitating its use in diverse reaction conditions . High purity and broad solubility reduce batch-to-batch variability and enable consistent conjugation yields, which is critical for reproducible PROTAC synthesis and biological evaluation.

Quality control Solubility Reproducibility

Single Central Secondary Amine Provides a Defined Branching Point for Homobifunctional Conjugation

NH-bis(PEG3-t-butyl ester) features a central secondary amine that serves as a symmetrical branching point, allowing for the attachment of two identical payloads (e.g., two drug molecules or two targeting ligands) in a single step . Linear PEG linkers with only one reactive terminus are limited to monofunctional conjugation. The homobifunctional nature of NH-bis(PEG3-t-butyl ester) doubles the loading capacity per linker, which can enhance the potency of multivalent conjugates or enable the construction of branched architectures.

Homobifunctional linker Multivalent conjugation Drug loading

Optimal Application Scenarios for NH-bis(PEG3-t-butyl ester) Based on Quantitative Differentiation


PROTAC Linker Optimization for Targeted Protein Degradation

The PEG3 spacer length and intermediate logP (0.5) of NH-bis(PEG3-t-butyl ester) position it as a candidate linker for PROTAC development, where linker length and physicochemical properties directly influence ternary complex formation and cellular degradation efficiency [1]. The dual t-butyl ester groups allow for orthogonal deprotection, enabling the sequential attachment of E3 ligase and target protein ligands.

Synthesis of Homobifunctional Bioconjugates for Multivalent Drug Delivery

The central secondary amine provides a symmetrical branching point for the attachment of two identical drug molecules or targeting moieties [1]. The acid-labile t-butyl esters permit controlled release of the conjugated payloads under physiological conditions or in acidic endosomal compartments.

Stepwise Synthesis of Complex Multifunctional Probes

The orthogonal reactivity of the central amine and the acid-labile t-butyl esters enables a modular, stepwise conjugation strategy [1]. Researchers can first react the central amine with one type of functional group (e.g., a fluorescent dye), followed by acid deprotection of the t-butyl esters to reveal carboxylates for subsequent coupling to a second functional moiety (e.g., a targeting peptide).

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